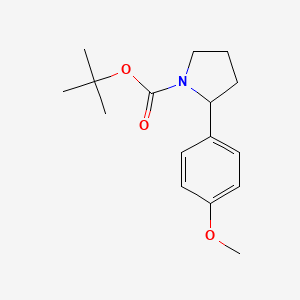

Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Descripción

Historical Evolution of Pyrrolidine Carboxylate Derivatives in Medicinal Chemistry

Pyrrolidine rings, five-membered nitrogen heterocycles, have long been recognized as core structures in numerous biologically active molecules, including natural alkaloids and synthetic pharmaceuticals. Their significance in medicinal chemistry has grown markedly over recent decades due to their versatile pharmacological profiles, including antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. Pyrrolidine carboxylate derivatives, in particular, have been extensively explored as intermediates and pharmacophores in drug discovery. These derivatives often serve as scaffolds for enzyme inhibitors and receptor antagonists, demonstrating potent biological activities such as inhibition of chemokine receptors implicated in cancer metastasis and modulation of enzymes relevant to diabetes and inflammation.

The evolution of pyrrolidine carboxylates includes the development of various substituted derivatives that enhance target specificity and metabolic stability. For instance, hybrid molecules containing pyrrolidine rings have been synthesized to inhibit enzymes like N-acylethanolamine acid amidase and carbonic anhydrases, which are involved in diverse pathological conditions. The stereochemistry of pyrrolidine derivatives critically influences their biological activity, with different stereoisomers exhibiting distinct binding affinities and pharmacological profiles. This stereochemical consideration has driven the design of enantiomerically pure pyrrolidine carboxylates for improved therapeutic efficacy.

Role of tert-Butyl Protecting Groups in Modern Heterocyclic Compound Design

The tert-butyl group, particularly as a tert-butyl carboxylate protecting group, is widely employed in organic synthesis to mask reactive functional groups such as amines and carboxylic acids. Its use in heterocyclic compound design, including pyrrolidine derivatives, facilitates selective reactions by temporarily blocking reactive sites, thereby preventing unwanted side reactions during multi-step syntheses.

The tert-butyl protecting group is favored for its stability under a variety of reaction conditions and its relatively straightforward removal. However, traditional deprotection methods often require harsh acidic conditions or elevated temperatures, which can limit their application in sensitive synthetic intermediates. Recent advances have introduced milder deprotection strategies, including transition metal-catalyzed processes and radical cation-mediated methods, enabling more efficient and selective removal of tert-butyl groups without compromising the integrity of complex molecules. This progress enhances the utility of tert-butyl protecting groups in the synthesis of heterocyclic compounds like tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, allowing for greater synthetic flexibility and functional group compatibility.

Data Table: Selected Biological Activities of Pyrrolidine Derivatives

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-11-5-6-14(17)12-7-9-13(19-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSPMVQBNBDWRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate as a starting material, which is then reacted with tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate often involves large-scale synthesis using flow microreactor systems. This method allows for efficient and sustainable production by continuously feeding reactants into a microreactor, where the reaction takes place under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions:

Oxidation: Oxidation reactions of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Based on the search results, here is information on the applications of compounds related to "Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate":

(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate can be applied in chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry As a building block in the synthesis of complex molecules. Its stereochemistry is valuable for studying stereoselective reactions and developing new synthetic methodologies.

- Biology To study enzyme-substrate interactions and protein-ligand binding due to its structural features that allow it to interact with specific biological targets, making it useful for biochemical assays and drug discovery.

- Medicine As a potential lead compound for developing new drugs targeting specific diseases or conditions.

- Industry In the production of pharmaceuticals, agrochemicals, and specialty chemicals as a versatile intermediate in various industrial processes.

(2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate Mechanism of Action

The compound interacts with specific molecular targets, binding to enzymes or receptors, modulating their activity, and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties of (2S,4S)-tert-Butyl 4-amino-2-(2-(4-methoxyphenyl)pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate

- Molecular Formula: C21H31N3O4

- Molecular Weight: 389.5 g/mol

- IUPAC Name: tert-butyl (2S,4S)-4-amino-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate

- InChI: InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-13-15(22)12-18(24)19(25)23-11-5-6-17(23)14-7-9-16(27-4)10-8-14/h7-10,15,17-18H,5-6,11-13,22H2,1-4H3/t15-,17?,18-/m0/s1

- InChI Key: DRHWFQYBDIGCKB-YKOWGRMDSA-N

- Canonical SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCCC2C3=CC=C(C=C3)OC)N

- Isomeric SMILES: CC(C)(C)OC(=O)N1CC@HN

tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

This chiral compound with a unique pyrrolidine structure has potential biological activities and has garnered attention in medicinal chemistry.

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight: 307.38 g/mol

- CAS Number: 1186654-76-1

- MDL Number: MFCD12028189

Synthesis

- Formation of the pyrrolidine ring through cyclization of a suitable precursor.

- Introduction of the hydroxymethyl group via reduction or alkylation reactions.

- Addition of the methoxyphenyl group, often through electrophilic aromatic substitution.

- Finalization with tert-butyl ester formation using tert-butyl chloroformate.

Its biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter pathways. The specific stereochemistry (3S,4R) enhances its binding affinity and selectivity towards these targets.

Pharmacological Effects

- Neuroprotective Properties : May protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Activity : Could inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Applications in Medicinal Chemistry

This compound serves as a valuable precursor in the synthesis of biologically active compounds. Its unique structure allows for:

- Development of novel therapeutics targeting central nervous system disorders.

- Exploration as a potential anti-inflammatory agent.

Properties of tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- IUPAC Name: tert-butyl (3S,4R)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- InChI: InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-13(11-19)15(10-18)12-5-7-14(21-4)8-6-12/h5-8,13,15,19H,9-11H2,1-4H3/t13-,15-/m0/s1

- InChI Key: JGBZZPRNSPAPFF-ZFWWWQNUSA-N

- Canonical SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)OC)CO

- Isomeric SMILES: CC(C)(C)OC(=O)N1CC@HCO

- Molecular Formula: C17H25NO4

- Molecular Weight: 307.4 g/mol

Mecanismo De Acción

The mechanism of action of tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

Compounds with methoxy-substituted phenyl groups exhibit distinct electronic and steric profiles depending on substitution patterns:

Key Observations :

- Electron-donating groups (e.g., 4-OCH₃, 2,5-di-OCH₃) increase aromatic ring electron density, enhancing stability and reactivity in electrophilic substitutions.

- Steric hindrance from ortho-substituents (e.g., 2-CH₃) reduces reaction rates in subsequent functionalization steps compared to para-substituted analogues .

Analogues with Linker Groups

Phenoxymethyl vs. Direct Phenyl Attachment

Key Observations :

- Phenoxymethyl linkers (e.g., in ) introduce flexibility and polarity, improving water solubility.

- Sulfonamidomethyl linkers (e.g., in ) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Bulkier Substituents and Steric Effects

Key Observations :

- Long alkyl chains (e.g., octyl in ) increase hydrophobicity, favoring membrane permeability in anticancer agents.

- Isopropyl groups (e.g., in ) balance steric bulk and lipophilicity, optimizing bioavailability .

Stereochemical Variations

Compounds like tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate and its (S)-isomer exhibit enantiomer-dependent biological activities. For example, the (R)-configuration in showed higher anticancer potency in preclinical models due to optimized receptor binding .

Actividad Biológica

Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS No. 164919-13-5) is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H23NO3

- Molecular Weight : 277.36 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-methoxyphenyl moiety, which is crucial for its biological interactions.

The biological activity of Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with various molecular targets within cells. Research indicates that the compound may modulate enzyme activities and receptor interactions, particularly in pathways related to cancer and metabolic disorders.

Enzymatic Interaction

- Inhibition of Aminopeptidases : Studies have shown that similar compounds exhibit inhibitory effects on insulin-regulated aminopeptidases, which are involved in metabolic regulation and could be a target for diabetes treatment .

Receptor Binding

- Potential Anticancer Activity : The compound's structural similarity to known anticancer agents suggests it may interact with specific receptors involved in tumor growth regulation.

Anticancer Properties

Research has explored the cytotoxic effects of Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate against various cancer cell lines. Notable findings include:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values ranged from 10 to 20 µM, indicating potent activity comparable to established chemotherapeutics .

Mechanisms of Cytotoxicity

Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This effect is likely mediated through the activation of pro-apoptotic pathways, including increased expression of p53 and caspase activation .

Pharmacokinetics

Understanding the pharmacokinetics of Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate is essential for evaluating its therapeutic potential:

- Absorption : The compound shows favorable solubility characteristics due to the presence of the methoxy group, enhancing its bioavailability.

- Metabolism : Initial studies suggest that it undergoes metabolic transformations typical for pyrrolidine derivatives, which may influence its efficacy and safety profile.

Case Studies and Research Findings

Several studies have investigated the biological activities of Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate:

- Anticancer Activity : In vitro studies demonstrated pronounced cytotoxic effects on MCF-7 and CEM-13 cell lines, with mechanisms involving apoptosis induction.

- Enzyme Inhibition Studies : Research indicated potential inhibitory effects on aminopeptidases, suggesting applications in metabolic disease management .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidine ring significantly impacted biological activity, highlighting the importance of chemical modifications for enhancing efficacy .

Q & A

Q. Q1. What are the standard synthetic routes for Tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:

- Functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen. Triethylamine is often employed as a base to neutralize HCl generated during Boc protection .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. Q2. How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the pyrrolidine backbone, tert-butyl group, and 4-methoxyphenyl substituent. Key signals include tert-butyl protons (1.2–1.4 ppm) and aromatic protons (6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 277.1678) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for intermediates prone to side reactions .

Q. Q3. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. Q4. How can stereochemical challenges in synthesizing the pyrrolidine ring be addressed?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to control stereochemistry .

- Asymmetric Catalysis : Palladium-catalyzed asymmetric hydrogenation or organocatalytic methods (e.g., proline derivatives) to set chiral centers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures .

Q. Q5. What strategies optimize reaction yields when introducing the 4-methoxyphenyl group?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance coupling reaction efficiency. Microwave-assisted synthesis reduces reaction time .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki-Miyaura coupling to minimize byproducts .

- Temperature Control : Lower temperatures (0–5°C) stabilize intermediates in exothermic steps .

Q. Q6. How do solubility properties impact formulation for biological testing?

Methodological Answer:

- Co-solvent Systems : Use DMSO for stock solutions (10 mM) followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) via Boc deprotection to improve aqueous solubility .

- Salt Formation : Convert the free base to hydrochloride salts for enhanced stability and solubility .

Q. Q7. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma or tissue homogenates .

- Pharmacokinetic Studies : Measure bioavailability (e.g., AUC, C) to correlate in vitro potency with in vivo efficacy .

- Target Engagement Assays : Validate binding to intended targets (e.g., enzymes) using surface plasmon resonance (SPR) or thermal shift assays .

Q. Q8. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinases or GPCRs) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP or topological polar surface area (TPSA) .

Data Contradiction and Validation

Q. Q9. How should researchers address discrepancies in reported NMR chemical shifts?

Methodological Answer:

- Internal Standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl at 7.26 ppm) for calibration .

- Cross-Validation : Compare shifts with structurally similar compounds (e.g., tert-butyl 4-fluorophenyl analogs) .

- Variable Temperature NMR : Resolve signal splitting due to conformational dynamics by acquiring spectra at different temperatures (e.g., 25°C vs. 60°C) .

Q. Q10. What experimental controls ensure reproducibility in scaled-up syntheses?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., stoichiometry, temperature) and identify critical variables .

- Batch Consistency Testing : Compare purity (HPLC), yield, and spectral data across multiple batches to validate robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.